molecular formula C11H14O4 B3122081 1-(2,4,6-Trihydroxyphenyl)pentan-1-one CAS No. 2999-18-0

1-(2,4,6-Trihydroxyphenyl)pentan-1-one

Cat. No.: B3122081
CAS No.: 2999-18-0
M. Wt: 210.23 g/mol
InChI Key: HPBAQDWUBZVAMF-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(2,4,6-Trihydroxyphenyl)pentan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trihydroxyphenyl)pentan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4,6-Trihydroxyphenyl)pentan-1-one is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and biological activity. The presence of three hydroxyl groups also enhances its potential as an antioxidant and its ability to participate in various chemical reactions .

Biological Activity

1-(2,4,6-Trihydroxyphenyl)pentan-1-one is a chemical compound with significant biological activity, particularly due to its structural features that include multiple hydroxyl groups. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Overview of the Compound

  • Chemical Formula : C₁₁H₁₄O₄
  • Molecular Weight : 210.23 g/mol
  • CAS Number : 2999-18-0

The compound is synthesized through the reaction of 2,4,6-trihydroxybenzaldehyde with an appropriate alkylating agent. Its unique structure contributes to its solubility and reactivity, making it a subject of interest in medicinal chemistry.

This compound exhibits several biological activities primarily attributed to its hydroxyl groups:

  • Antioxidant Activity : The compound can scavenge free radicals, thus reducing oxidative stress. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes, which can mitigate inflammatory responses in various conditions .
  • Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells by modulating critical signaling pathways such as PI3K/Akt and MAPK pathways .

Antioxidant Properties

A study demonstrated that this compound effectively scavenges free radicals. The presence of three hydroxyl groups enhances its ability to act as an antioxidant compared to compounds with fewer hydroxyl groups.

Anti-inflammatory Effects

In vitro studies have shown that this compound inhibits the expression of inflammatory markers. For instance, it significantly reduced the levels of cyclooxygenase (COX) enzymes in macrophage cell lines .

Anticancer Research

Research involving various cancer cell lines has shown promising results:

  • In a study on human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cells, this compound exhibited notable antiproliferative effects with IC50 values indicating effective inhibition of cell growth .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaUnique Features
This compoundC₁₁H₁₄O₄Longer alkyl chain enhances solubility and activity
1-(2,4,6-Trihydroxyphenyl)butan-1-oneC₉H₁₂O₄Shorter carbon chain leads to different properties
Acetophenone (2',4',6'-trihydroxy-)C₈H₈O₄Lacks the pentanoyl group; simpler structure

Case Study 1: Anticancer Activity

In a controlled study assessing the anticancer potential of this compound on HeLa cells:

  • Methodology : Cells were treated with varying concentrations of the compound.
  • Results : A dose-dependent decrease in cell viability was observed. The compound induced apoptosis as confirmed by morphological changes and activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties:

  • Methodology : Macrophage cell lines were exposed to lipopolysaccharides (LPS) along with different doses of the compound.
  • Results : Significant reduction in inflammatory cytokines was observed compared to control groups.

Properties

IUPAC Name

1-(2,4,6-trihydroxyphenyl)pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-3-4-8(13)11-9(14)5-7(12)6-10(11)15/h5-6,12,14-15H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBAQDWUBZVAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=C(C=C(C=C1O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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